N-[3-(1-benzofuran-2-yl)propyl]-2-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-15-6-4-7-16(12-15)13-20(22)21-11-5-9-18-14-17-8-2-3-10-19(17)23-18/h2-4,6-8,10,12,14H,5,9,11,13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCUAKDLJDZUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCCC2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in various biological activities, making them potential targets for therapeutic intervention.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a way that modulates the target’s function. This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Benzofuran derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a wide range of biochemical pathways.
Biological Activity
N-[3-(1-benzofuran-2-yl)propyl]-2-(3-methylphenyl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, and presenting relevant data tables and case studies.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a benzofuran moiety, which is known for its diverse biological activities. The chemical structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 255.33 g/mol
1. Antimicrobial Activity
Research has indicated that benzofuran derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzofuran derivatives and their evaluation against Mycobacterium tuberculosis (Mtb). The results demonstrated that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Mtb strains, suggesting that modifications to the benzofuran structure can enhance antimicrobial efficacy .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound 3 | 8 | Antimycobacterial |
| Compound 4 | 2 | Antifungal |
2. Anticancer Potential
Another area of interest is the anticancer activity of this compound. A recent study identified this compound through screening a library of drugs on multicellular spheroids, which are more representative of in vivo tumor environments compared to traditional monolayer cultures. The compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
3. Melatonin Receptor Agonism
Benzofuran derivatives have also been studied for their agonistic effects on melatonin receptors (MT1 and MT2). One derivative, closely related to this compound, was synthesized and shown to act as an orally bioavailable agonist at these receptors with minimal vasoconstrictive activity . This suggests potential therapeutic applications in sleep disorders and circadian rhythm regulation.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : The compound's ability to inhibit bacterial growth may be linked to its interaction with bacterial cell membranes or interference with metabolic pathways.
- Anticancer Mechanism : The cytotoxic effects observed in cancer cells could be due to induction of apoptosis or cell cycle arrest, although further mechanistic studies are required to elucidate these pathways.
- Receptor Interaction : As a melatonin receptor agonist, this compound may modulate signaling pathways associated with sleep regulation and neuroprotection.
Case Study 1: Antimycobacterial Activity
In a controlled study, several benzofuran derivatives were screened for their activity against M. tuberculosis. Among them, this compound showed promising results with an MIC comparable to existing antitubercular agents, suggesting its potential utility in treating tuberculosis .
Case Study 2: Anticancer Screening
A multicenter screening initiative evaluated the anticancer properties of various compounds, including this compound. Results indicated that this compound significantly reduced cell viability in several cancer lines, prompting further investigation into its therapeutic potential .
Comparison with Similar Compounds
Structural Differences :
- Replaces the benzofuran group with a dimethylaminopropyl chain and a fluorophenyl-indazole moiety.
- Lacks the 3-methylphenyl group, instead incorporating a fluorophenyl substituent.
Functional Implications :
- Exhibits potent inhibition of Trypanosoma brucei TRYS (EC₅₀ = 6.9 ± 0.2 μM), attributed to its indazole-fluorophenyl motif, which enhances binding to parasitic enzymes .
- Higher lipophilicity (predicted logP >3) compared to the target compound due to the dimethylamino group.
| Property | N-[3-(1-Benzofuran-2-yl)propyl]-2-(3-methylphenyl)acetamide | DDU86439 |
|---|---|---|
| Core Structure | Benzofuran-propyl + 3-methylphenyl | Indazole-fluorophenyl |
| Target Activity | Not reported | TRYS inhibitor (EC₅₀ = 6.9 μM) |
| Key Substituent | 3-Methylphenyl | 3-Fluorophenyl-indazole |
Benzothiazole-Based Acetamides (EP3 348 550A1 Patent Compounds)
Structural Differences :
- Replace benzofuran with a trifluoromethylbenzothiazole ring.
- Vary in phenyl substituents (e.g., methoxy, trimethoxy, or unmodified phenyl groups).
Functional Implications :
- The trifluoromethylbenzothiazole moiety enhances metabolic stability and electron-withdrawing properties, improving target affinity for kinases or proteases .
| Property | This compound | EP3 348 550A1 Derivatives |
|---|---|---|
| Aromatic Core | Benzofuran | Benzothiazole |
| Substituent Effects | Lipophilic 3-methylphenyl | Polar methoxy/trifluoromethyl |
| Therapeutic Potential | Hypothetical CNS applications | Kinase/protease inhibition |
Y205-7732 (2-(4-Fluorophenoxy)-N-[3-(Morpholin-4-yl)propyl]acetamide)
Structural Differences :
- Substitutes benzofuran with a morpholinylpropyl chain and a fluorophenoxy group.
Functional Implications :
- Lower molecular weight (296.34 g/mol) and logP (0.64) compared to the target compound, suggesting improved aqueous solubility .
- The morpholine group enhances hydrogen-bond acceptor capacity (polar surface area = 43.67 Ų), favoring interactions with hydrophilic targets like GPCRs or ion channels.
| Property | This compound | Y205-7732 |
|---|---|---|
| Molecular Weight | ~325–350 g/mol (estimated) | 296.34 g/mol |
| logP | ~2.5–3.0 (estimated) | 0.64 |
| Target Interactions | Aromatic/hydrophobic pockets | Polar GPCR/ion channel sites |
AMG517 (N-{4-[6-(4-Trifluoromethylphenyl)-Pyrimidin-4-yloxy]-Benzothiazol-2-yl}-Acetamide)
Structural Differences :
- Features a benzothiazole-pyrimidine scaffold instead of benzofuran.
- Contains a trifluoromethylphenyl group for enhanced electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
